REACTION_CXSMILES
|
[CH:1]([NH:4][CH2:5][CH2:6][NH2:7])([CH3:3])[CH3:2].N[C:9](N)=[O:10]>>[CH:1]([N:4]1[CH2:5][CH2:6][NH:7][C:9]1=[O:10])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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2550 g
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Type
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reactant
|
Smiles
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C(C)(C)NCCN
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Name
|
|
Quantity
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1500 g
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Type
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reactant
|
Smiles
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NC(=O)N
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Control Type
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UNSPECIFIED
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Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A five-liter three necked flask equipped with a thermometer, condenser, stirrer, and nitrogen inlet
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Type
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CUSTOM
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Details
|
170° C.
|
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)N1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3155 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |